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DBCO-PEG4-acid

Cat. No.: B606961
M. Wt: 552.6 g/mol
InChI Key: LKSAMQQFMTVPKD-UHFFFAOYSA-N
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Description

Historical Development and Significance of Bioorthogonal Reactions in Live Systems

The concept of bioorthogonal chemistry was introduced and developed by Carolyn R. Bertozzi, who coined the term in 2003. chempep.comwikipedia.org This innovation addressed the long-standing challenge of performing specific chemical modifications in the complex milieu of a cell or organism. chempep.comlbl.gov Traditional chemical methods often require conditions that are incompatible with living systems. chempep.com Bioorthogonal reactions, however, are designed to be highly selective, biocompatible, and functional under physiological conditions of temperature, pH, and aqueous environment. chempep.comwikipedia.org

The development began in the late 1990s with an interest in studying glycans, which could not be easily tagged using genetic methods. lbl.gov The first such reaction to be widely used was the Staudinger ligation, developed in 2000, which involves the reaction of an azide (B81097) with a modified triarylphosphine. wikipedia.orgescholarship.org This allowed for the labeling of biomolecules in cells and even live mice. wikipedia.orglbl.gov The significance of bioorthogonal chemistry lies in its ability to enable real-time visualization and tracking of biomolecules like proteins, glycans, and lipids, offering profound insights into cellular processes, disease progression, and drug development. wikipedia.orgnih.gov For her foundational work in developing bioorthogonal chemistry, Bertozzi was a co-recipient of the 2022 Nobel Prize in Chemistry. wikipedia.org

Principles of SPAAC: Driving Forces and Reaction Kinetics

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry. It is a type of 1,3-dipolar cycloaddition between an azide and a strained cyclooctyne (B158145). wikipedia.org The primary driving force for this reaction is the high level of ring strain within the cyclooctyne molecule. magtech.com.cn This intrinsic molecular tension is released upon the [3+2] cycloaddition with an azide, forming a stable triazole ring.

This release of enthalpic energy significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a catalyst. interchim.fr The reaction kinetics are typically second-order, with rates that are sufficiently fast for tracking dynamic biological processes, even at low biomolecule concentrations. chempep.comrsc.org Computational studies using Density Functional Theory (DFT) have shown that the rapid rate is due to the lower energy required to distort the azide and the strained alkyne into the transition-state geometry. nih.govresearchgate.net

Strain-Promoted Alkyne Reactivity of Dibenzocyclooctyne (DBCO) Moieties

Dibenzocyclooctyne (DBCO), also known as azadibenzocyclooctyne (ADIBO), is a highly reactive and widely used cyclooctyne for SPAAC reactions. interchim.fr Its structure features a cyclooctyne ring fused to two benzene (B151609) rings. This fusion creates substantial ring strain, rendering the internal alkyne bond exceptionally reactive towards azides.

The reaction of a DBCO moiety with an azide-containing molecule is swift and highly specific, forming a stable covalent triazole linkage under biocompatible conditions (neutral pH, aqueous solution). broadpharm.com This reactivity eliminates the need for the cytotoxic copper catalyst used in other click chemistry reactions, making DBCO-based reagents ideal for applications in living cells and whole organisms. interchim.fr The reactivity of DBCO can be further tuned; for example, oxidation of an alcohol to a ketone on the cyclooctyne ring can increase reaction rates by up to six-fold. magtech.com.cnnih.gov

Table 1: Comparison of Second-Order Rate Constants for Various Cyclooctynes in SPAAC Reactions Rate constants are typically measured in reaction with a model azide like benzyl (B1604629) azide.

Cyclooctyne DerivativeAbbreviationApproximate Second-Order Rate Constant (M⁻¹s⁻¹)Reference
DibenzocyclooctyneDBCO/DIBO~0.1 rsc.orgresearchgate.net
Bicyclo[6.1.0]nonyneBCN~0.001 - 0.1 researchgate.netacs.org
DibenzoazacyclooctyneDIBAC/DBCO~0.3 researchgate.net
BiarylazacyclooctynoneBARAC~0.9 acs.org
Fluorinated Cycloparaphenyleneacetylene ([9+1]CPP)F₁₆[9+1]CPP2.1 x 10⁻² nih.gov

Role of Polyethylene (B3416737) Glycol (PEG) Spacers in Enhancing Biocompatibility and Solubility

Polyethylene glycol (PEG) is a synthetic polymer composed of repeating ethylene (B1197577) oxide units. chempep.com When used as a spacer or linker in bioconjugation, PEG imparts several beneficial properties. chempep.comaxispharm.com The use of PEG in biological applications, known as PEGylation, dates back to the 1970s. chempep.com

Key properties and roles of PEG spacers include:

Enhanced Solubility : PEG is amphiphilic, meaning it is soluble in water as well as a range of organic solvents. rsc.org Its polyether chain forms hydrogen bonds with water, which significantly increases the aqueous solubility of hydrophobic molecules it is attached to, such as DBCO. rsc.orgthermofisher.com

Improved Biocompatibility : PEG is non-toxic, generally non-immunogenic, and approved by regulatory bodies like the FDA for biomedical applications. chempep.comthermofisher.commdpi.com It can create a hydration shell around a conjugate, which helps to reduce non-specific protein adsorption. chempep.com

Reduced Steric Hindrance : The flexible nature of the PEG chain provides a physical separation between the conjugated molecules. chempep.com This spacer effect can minimize steric hindrance, ensuring that the reactive groups are accessible and that the biological activity of a labeled molecule is not compromised. nih.govsigmaaldrich.com

Minimized Aggregation : By increasing the hydrophilicity of conjugates, PEG spacers help to prevent their aggregation or precipitation in aqueous buffers, which is a common issue when labeling large biomolecules like antibodies. interchim.frrsc.org

Evolution of Bioorthogonal Linkers: From CuAAC to Catalyst-Free Systems

The field of bioorthogonal chemistry has seen a significant evolution in linker technology, driven by the need for greater biocompatibility. The first widely adopted "click" reaction was the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), reported in the early 2000s. numberanalytics.comresearchgate.net This reaction is highly efficient and regioselective, but its reliance on a copper(I) catalyst, which is toxic to most living systems, limits its application in vivo. interchim.frbiochempeg.com

To overcome the cytotoxicity of copper, researchers developed catalyst-free systems. wikipedia.org This led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained alkynes like DBCO. wikipedia.org SPAAC avoids the need for a metal catalyst, making it a truly bioorthogonal reaction suitable for live-cell imaging and in vivo studies. numberanalytics.com While CuAAC can be faster and uses smaller, less sterically bulky tags, SPAAC's key advantage is its biocompatibility. acs.orgnih.gov This evolution from catalyzed to catalyst-free systems has broadened the scope of bioorthogonal chemistry, enabling more complex studies within living organisms. acs.orgbiochempeg.com

Table 2: Comparison of CuAAC and SPAAC

FeatureCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst RequirementRequires a Copper(I) catalyst. numberanalytics.comCatalyst-free; driven by ring strain. magtech.com.cnnumberanalytics.com
BiocompatibilityLimited for live systems due to copper cytotoxicity. interchim.frExcellent; widely used in live cells and organisms.
ReactantsTerminal alkyne and azide. numberanalytics.comStrained cyclooctyne (e.g., DBCO) and azide.
Reaction KineticsGenerally faster than SPAAC. acs.orgSlower than CuAAC but sufficiently fast for biological labeling. acs.org
Steric ProfileAlkyne tag is small and minimally perturbing.Cyclooctyne is bulkier and more hydrophobic. acs.org
Primary ApplicationIn vitro bioconjugation, materials science. numberanalytics.comIn vivo imaging, live-cell labeling, proteomics. nih.govconju-probe.com

Overview of DBCO-PEG4-acid within the Family of DBCO-Based Linkers

This compound is a heterobifunctional linker that combines the key features of SPAAC reactivity and PEGylation. conju-probe.combroadpharm.com It belongs to a large family of chemical tools designed for bioconjugation. conju-probe.com Its structure consists of three essential components:

A Dibenzocyclooctyne (DBCO) group : This provides the bioorthogonal reactivity for copper-free click chemistry with azide-modified molecules. conju-probe.com

A hydrophilic PEG4 spacer : This consists of four repeating ethylene glycol units, which enhances water solubility and provides spatial separation between the conjugated partners. rsc.orgconju-probe.com

A terminal carboxylic acid (-COOH) group : This functional handle allows for the covalent attachment of the linker to primary amine groups on biomolecules (such as on the amino acid lysine (B10760008) in proteins) through the formation of a stable amide bond, typically requiring an activating agent like EDC or HATU. broadpharm.comrsc.org

This combination of functionalities makes this compound a versatile tool for modifying amine-containing molecules to prepare them for subsequent bioorthogonal conjugation. conju-probe.com For example, a protein can be reacted with this compound to install a DBCO handle, which can then be specifically targeted by a probe or another molecule carrying an azide group. rsc.org

Table 3: Properties of this compound

PropertyValueReference
Chemical FormulaC₃₀H₃₆N₂O₈ conju-probe.combroadpharm.com
Molecular Weight552.6 g/mol conju-probe.combroadpharm.com
CAS Number1537170-85-6 conju-probe.combroadpharm.com
Reactivity Group 1Dibenzocyclooctyne (DBCO) - Reacts with azides conju-probe.com
Reactivity Group 2Carboxylic Acid - Reacts with primary amines (with activation) broadpharm.com
Spacer ArmPEG4 (4 ethylene glycol units) conju-probe.com
SolubilitySoluble in DMSO, DMF, DCM broadpharm.com
Physical FormLight yellow oil or solid conju-probe.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H36N2O8 B606961 DBCO-PEG4-acid

Properties

IUPAC Name

3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O8/c33-28(31-14-16-38-18-20-40-22-21-39-19-17-37-15-13-30(35)36)11-12-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23H2,(H,31,33)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSAMQQFMTVPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Dbco Peg4 Acid and Its Derivatives

Strategies for the Introduction of the Carboxylic Acid Functionality

The terminal carboxylic acid (–COOH) on DBCO-PEG4-acid is a versatile handle for covalently linking the molecule to primary amines (–NH2) on proteins, peptides, or other biomolecules through the formation of stable amide bonds. chempep.combroadpharm.com The synthesis of the parent this compound molecule typically involves a multi-step process where the carboxylic acid functionality is introduced via a precursor that already contains this group.

A common synthetic approach starts with a commercially available amino-PEG-acid building block. For instance, a molecule like Fmoc-NH-PEG4-CH2CH2COOH can be utilized. The N-terminal amine, protected by a fluorenylmethyloxycarbonyl (Fmoc) group, can be deprotected and subsequently reacted with an activated DBCO species to form a stable amide linkage. Alternatively, a precursor such as DBCO-amine can be coupled to a PEG linker that has a terminal carboxylic acid and an activated ester on the other end. The core strategy relies on pre-existing building blocks where the carboxylic acid is an integral part of the PEG spacer component, ensuring its terminal position and availability for subsequent derivatization. chempep.combroadpharm.com This modular design allows for a controlled, stepwise synthesis. chempep.com

The carboxylic acid group itself is a key reactive feature, enabling conjugation through activation. chempep.com Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU) are commonly used to convert the carboxylic acid into a more reactive species that readily couples with amine-containing molecules. chempep.combroadpharm.com

Synthesis of this compound Analogs with Varied PEG Lengths and Architectures

The polyethylene (B3416737) glycol (PEG) spacer is critical to the functionality of DBCO-PEG linkers. It enhances water solubility, improves biocompatibility by reducing immunogenicity, and provides a flexible arm that minimizes steric hindrance between conjugated molecules. chempep.com The ability to vary the length and architecture of this PEG chain is crucial for optimizing the properties of the final conjugate for specific applications like Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comjenkemusa.com

The synthesis of DBCO-PEG-acid analogs extends to both linear and branched structures, allowing for the creation of multivalent constructs.

Linear Analogs: The length of the linear PEG chain can be readily modified by using different PEG precursors during synthesis. For example, DBCO-amine can be reacted with NHS ester-terminated PEGs of various molecular weights to generate a family of DBCO-PEG-amine derivatives. nih.gov These can then be further modified to introduce a terminal carboxylic acid. Similarly, starting with H2N-PEGn-COOH precursors of different lengths (where 'n' is the number of PEG units) provides a direct route to DBCO-PEGn-acid analogs. This approach allows for the precise tuning of the linker length to optimize the distance between two conjugated entities, which is particularly important in applications like PROTACs where spatial orientation is key to efficacy. jenkemusa.com

Branched Architectures: Branched or multi-arm PEG derivatives can be synthesized to introduce multiple DBCO moieties. A reported strategy involves reacting DBCO-COOH with a multi-arm PEG-amine, such as a 4-arm PEG-amine, using HATU coupling. researchgate.net This results in a structure with a central PEG core and multiple DBCO-terminated arms, enabling the crosslinking of azide-functionalized polymers to form materials like hydrogels. researchgate.net Another approach uses a difunctionalized PEG-DBCO crosslinker, synthesized by reacting a bis-amino-PEG with an excess of a functionalized DBCO molecule, to create hydrogels by crosslinking with azide-functionalized polymers. nih.gov

PEG derivatives can be categorized based on their molecular weight distribution as either monodisperse or polydisperse, a distinction that has significant implications for their application in precise bioconjugation. axispharm.comaxispharm.com

Monodisperse PEGs: A monodisperse PEG consists of molecules with a single, defined molecular weight and an exact, uniform chain length (Polydispersity Index, PDI ≈ 1). axispharm.combocsci.com this compound is an example of a monodisperse PEG derivative. jenkemusa.com These compounds are synthesized through stepwise chemical reactions using discrete PEG units, not through polymerization, which allows for a precisely defined structure and high purity (often >98%). jenkemusa.combocsci.com The uniformity of monodisperse PEGs ensures predictable physicochemical properties and leads to more homogeneous conjugates, which is critical in drug development and diagnostics where reproducibility and precise characterization are essential. bocsci.combocsci.com

Polydisperse PEGs: Polydisperse PEGs are polymers composed of a mixture of chains with a range of different lengths and molecular weights (PDI > 1). axispharm.combocsci.com They are produced through the polymerization of ethylene (B1197577) oxide, resulting in a distribution of molecular weights. axispharm.com While widely used for general applications due to their versatility, the lack of a precise molecular weight can lead to heterogeneous products upon conjugation. axispharm.combiochempeg.com This heterogeneity can complicate purification and analysis and may result in unpredictable biological activity. bocsci.com For applications demanding high precision, such as the development of PEGylated small-molecule drugs or complex antibody-drug conjugates (ADCs), monodisperse PEGs are strongly preferred. biochempeg.com

Table 1: Comparison of Monodisperse and Polydisperse PEG Derivatives

PropertyMonodisperse PEG (e.g., this compound)Polydisperse PEG
Molecular WeightSingle, defined molecular weight. axispharm.comA distribution or range of molecular weights. axispharm.com
SynthesisStepwise chemical synthesis from discrete units. axispharm.combocsci.comPolymerization of ethylene oxide. axispharm.com
Polydispersity Index (PDI)PDI ≈ 1. bocsci.comPDI > 1. bocsci.com
PurityHigh purity, often >98%. jenkemusa.comContains a mixture of different chain lengths.
ApplicationsDrug delivery, diagnostics, PROTACs, ADCs, where precision is critical. bocsci.combiochempeg.comGeneral industrial and pharmaceutical uses where versatility is valued over precision. axispharm.com

Derivatization of this compound for Specific Conjugation Strategies

The true utility of this compound lies in its role as a platform for creating more complex and functional linkers. The terminal carboxylic acid can be derivatized to generate activated esters for more efficient amine coupling or to incorporate cleavable elements for controlled release applications. medchemexpress.com

To facilitate efficient conjugation to primary amines under physiological conditions, the carboxylic acid of this compound is commonly converted into a more reactive activated ester. The most prevalent form is the N-hydroxysuccinimide (NHS) ester. sigmaaldrich.com

The synthesis of DBCO-PEG4-NHS ester is a standard chemical transformation. It is achieved by reacting this compound with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as EDC. chempep.com This reaction creates an amine-reactive NHS ester that readily couples with primary amines at a neutral to slightly basic pH (typically pH 7-9) to form a stable amide bond. nanocs.net The resulting DBCO-PEG4-NHS ester is a heterobifunctional linker that contains a DBCO group for strain-promoted alkyne-azide cycloaddition (SPAAC) and an NHS ester for amine chemistry. medchemexpress.comselleckchem.com

Due to the susceptibility of the NHS ester to hydrolysis, these reagents are moisture-sensitive and should be stored desiccated at low temperatures (e.g., -20°C). sigmaaldrich.comnanocs.net For reaction setup, the reagent is typically dissolved in an anhydrous water-miscible organic solvent like DMSO or DMF before being added to the amine-containing sample in an appropriate aqueous buffer. nanocs.net

Table 2: Properties of DBCO-PEG4-NHS Ester

PropertyDescriptionReference
SynonymDibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester sigmaaldrich.com
Molecular FormulaC₃₄H₃₉N₃O₁₀ sigmaaldrich.com
Molecular Weight649.69 g/mol sigmaaldrich.com
Reactive GroupsDBCO (reacts with azides), NHS ester (reacts with primary amines) medchemexpress.combiochempeg.com
Reaction pH (Amine Coupling)pH 7-9 nanocs.net
Storage-20°C, desiccated; protect from moisture sigmaaldrich.comnanocs.net

For applications such as antibody-drug conjugates (ADCs) and targeted drug delivery, it is often desirable to release a conjugated payload at a specific site. broadpharm.com This is achieved by incorporating a cleavable linker into the this compound scaffold. These linkers are designed to be stable in circulation but break apart in response to specific physiological triggers.

Several types of cleavable linkers have been integrated into DBCO-PEG constructs:

Disulfide Linkers: Constructs like DBCO-S-S-acid contain a disulfide bond (–S–S–). broadpharm.com This bond is stable in the bloodstream but is readily cleaved by reducing agents such as glutathione (B108866), which is present at much higher concentrations inside cells than outside. This intracellular cleavage provides a mechanism for releasing a payload within the target cell. broadpharm.com

Enzyme-Cleavable Peptide Linkers: These linkers incorporate short peptide sequences that are substrates for specific enzymes, often those that are overexpressed in tumor environments. axispharm.com

Valine-Citulline (Val-Cit): Linkers such as DBCO-PEG4-Val-Cit-PAB-PNP are designed to be cleaved by Cathepsin B, a lysosomal protease often upregulated in cancer cells. broadpharm.com

Valine-Alanine (Val-Ala): Similarly, the Val-Ala dipeptide in linkers like DBCO-PEG4-Val-Ala-PAB is also a substrate for Cathepsin B, enabling tumor-specific drug release. broadpharm.com

Acid-Labile Linkers: Hydrazone linkers, found in molecules like DBCO-PEG4-hydrazone-NHS, are susceptible to hydrolysis under mildly acidic conditions. conju-probe.com This property is exploited for drug release in the acidic microenvironment of tumors or within endosomes and lysosomes (pH 4.5-6.5) after cellular uptake. conju-probe.com

Table 3: Examples of Cleavable this compound Derivatives

Derivative NameCleavable MoietyCleavage TriggerReference
DBCO-S-S-acidDisulfide Bond (–S–S–)Reducing agents (e.g., DTT, Glutathione) broadpharm.com
DBCO-PEG4-Val-Ala-PABValine-Alanine PeptideCathepsin B broadpharm.com
DBCO-PEG4-Val-Cit-PAB-PNPValine-Citrulline PeptideCathepsin B broadpharm.com
DBCO-PEG4-hydrazone-NHSHydrazone BondAcidic pH conju-probe.com

Incorporation of Cleavable Linkers into this compound Constructs.

Enzyme-Cleavable Peptides (e.g., Val-Cit, GGFG)

The incorporation of peptide sequences that are substrates for specific proteases, which are often upregulated in disease states such as cancer, allows for targeted release of a payload. The valine-citrulline (Val-Cit) and glycine-glycine-phenylalanine-glycine (GGFG) motifs are two of the most well-established enzyme-cleavable linkers. iris-biotech.de

The synthesis of this compound conjugates bearing these peptides typically follows a modular approach. The peptide sequence is first synthesized, often utilizing solid-phase peptide synthesis (SPPS) techniques. For instance, in the synthesis of a DBCO-PEG4-Val-Cit-PAB-payload conjugate, the dipeptide Val-Cit is coupled to a p-aminobenzyl alcohol (PAB) self-immolative spacer. broadpharm.com The N-terminus of the peptide can be protected with a group like Fmoc (fluorenylmethyloxycarbonyl), which is removed to allow for subsequent coupling to the carboxylic acid of this compound. nih.gov

A representative synthetic scheme for a DBCO-PEG4-Val-Cit conjugate involves the activation of the carboxylic acid on this compound using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The activated this compound is then reacted with the free amine of the pre-synthesized Val-Cit-PAB-payload moiety to form a stable amide bond. nih.gov

Similarly, for GGFG-containing conjugates like DBCO-PEG4-GGFG-Exatecan, the tetrapeptide is constructed using standard SPPS. smolecule.com The fully assembled and deprotected peptide is then conjugated to the this compound linker. smolecule.com The final step involves the attachment of the payload, such as the topoisomerase I inhibitor exatecan, to the peptide linker. smolecule.combocsci.com The purification of these complex conjugates is typically achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC). nih.gov

Table 1: Key Reagents in the Synthesis of Peptide-Cleavable this compound Conjugates

ReagentFunction
This compoundCore linker providing the bioorthogonal DBCO group and a PEG spacer. chempep.com
Fmoc-Val-Cit-PAB-PNPA building block containing the Val-Cit dipeptide and a self-immolative spacer. nih.gov
Fmoc-GGFG-OHA protected tetrapeptide for SPPS. bocsci.com
DCC/HOBtCoupling agents for amide bond formation. nih.gov
Payload (e.g., MMAE, Exatecan)The functional molecule to be delivered. broadpharm.commedchemexpress.com
Disulfide Bonds

Disulfide bonds offer an alternative cleavage strategy, as they are stable in the bloodstream but are readily reduced in the intracellular environment where the concentration of glutathione is significantly higher. iris-biotech.de The synthesis of this compound conjugates with a cleavable disulfide bond involves the incorporation of a disulfide-containing moiety into the linker backbone.

One synthetic approach involves starting with a precursor that already contains the disulfide linkage. For example, a commercially available linker like DBCO-S-S-acid can be utilized. medchemexpress.comdcchemicals.com This reagent features a DBCO group for click chemistry and a carboxylic acid, with a disulfide bond integrated within the linker structure. The carboxylic acid can be activated and coupled to an amine-containing payload or biomolecule to form the final conjugate.

Alternatively, a heterobifunctional linker containing a disulfide bond can be synthesized. This can be achieved by reacting a thiol-containing DBCO-PEG4 derivative with a payload that has been modified with a pyridyl disulfide group. The resulting thiol-disulfide exchange reaction forms the desired disulfide-linked conjugate. The synthesis of such linkers provides modularity, allowing for the combination of different DBCO-PEG4 precursors and disulfide-containing reagents. The presence of a cleavable disulfide bond is a key feature in various ADC linkers. targetmol.comthermofisher.com

Synthesis of Multifunctional this compound Conjugates for Orthogonal Click Reactions

The development of multifunctional linkers that allow for more than one selective conjugation reaction is of great interest for creating more complex biomolecular architectures. This compound can be modified to include additional bioorthogonal reactive handles, enabling sequential and orthogonal click reactions. This allows for the precise attachment of multiple different molecules to a central scaffold.

A common strategy is to introduce a terminal alkyne in addition to the DBCO group, as seen in the heterobifunctional linker DBCO-PEG4-alkyne. baseclick.eu This molecule allows for two distinct click reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC) involving the DBCO group, and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with the terminal alkyne. medchemexpress.comconju-probe.com The orthogonality of these reactions is crucial; SPAAC proceeds without a copper catalyst, which can be toxic to biological systems, while CuAAC requires the presence of a copper(I) catalyst. This allows for the selective reaction of one group in the presence of the other. For instance, the DBCO group can be reacted with an azide-functionalized molecule first under catalyst-free conditions. Following purification, the terminal alkyne can then be reacted with a second azide-containing molecule in the presence of a copper catalyst.

Another approach to creating multifunctional linkers is to combine SPAAC with other bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). medchemexpress.com For example, a linker such as DBCO-PEG4-SS-TCO incorporates both a DBCO group and a TCO group. medchemexpress.combiocat.com This allows for the sequential conjugation of an azide-containing molecule via SPAAC and a tetrazine-containing molecule via iEDDA. The synthesis of such a heterobifunctional linker can be achieved by sequentially reacting an appropriate precursor with amine-reactive TCO and amine-reactive DBCO. nih.gov The PEG spacer in these constructs enhances solubility and reduces steric hindrance. conju-probe.com

Mechanistic Studies and Kinetic Analysis of Dbco Peg4 Acid Click Reactions

Kinetic Studies of DBCO-PEG4-acid with Azide-Functionalized Biomolecules

The efficiency of a bioorthogonal reaction is largely defined by its kinetics. For this compound, extensive kinetic studies have been performed to quantify its reaction rates with various azide-containing molecules.

The reaction between this compound and an azide-functionalized partner follows second-order kinetics. The rate of this reaction is dependent on the concentration of both reactants. Studies have determined the second-order rate constant (k2) for the reaction of this compound with azide-PEG4-acid in phosphate-buffered saline (PBS) at pH 7.4 and 37°C to be approximately 2.1 L·mol⁻¹·s⁻¹. nih.gov Other research has reported similar rate constants for SPAAC reactions involving DBCO derivatives, generally in the range of 1-2 M⁻¹s⁻¹. benchchem.com While these rates are slower than some other bioorthogonal reactions like the inverse-electron-demand Diels-Alder (IEDDA) reaction, they are sufficiently rapid for many in vivo applications. nih.gov

Table 1: Second-Order Rate Constants (k₂) for this compound Reactions

Reactant Pair Conditions Second-Order Rate Constant (k₂) Reference
This compound and Azide-PEG4-acid PBS, pH 7.4, 37°C (2.1 ± 0.2) L·mol⁻¹·s⁻¹ nih.gov
DBCO reagent and azide-functionalized substrates 25°C 1–2 M⁻¹s⁻¹ benchchem.com

The efficiency of the SPAAC reaction involving this compound can be influenced by environmental factors such as pH and temperature. Generally, the SPAAC reaction is robust across a range of physiological pH values. chempep.com However, studies on similar DBCO systems have shown that reaction rates can be pH-dependent. For instance, investigations using a sulfo-DBCO derivative revealed that higher pH values generally lead to increased reaction rates, with the exception of reactions in HEPES buffer. researchgate.netrsc.org The reaction between a DBCO-PEG4-NHS ester and primary amines is most efficient in neutral to slightly basic buffers (pH 7.0-8.5). researchgate.netxantec.com

Temperature also plays a role in reaction kinetics. The reaction can proceed at room temperature or even at 4°C, although the rate is slower at lower temperatures. interchim.fr For example, a complete reaction might take 2-4 hours at room temperature, while it could require 2-12 hours at 4°C. interchim.fr Studies on protein aggregation kinetics, while a different process, also highlight the general principle that temperature influences reaction rates, with higher temperatures typically leading to faster reactions. mdpi.com

Chemoselectivity and Bioorthogonality of this compound Reactions in Complex Biological Environments

A critical feature of this compound is its high chemoselectivity and bioorthogonality, which allows for specific labeling in complex biological milieu.

The DBCO group exhibits exceptional specificity for the azide (B81097) group. interchim.fr It does not react with the vast array of other functional groups commonly found in biomolecules, such as amines, hydroxyls, and thiols, under physiological conditions. interchim.fraatbio.com This high degree of chemoselectivity ensures that the conjugation reaction is precise and predictable, targeting only the intended azide-modified molecules. conju-probe.com While the carboxylic acid end of this compound can be activated to react with amines to form amide bonds, this is a separate, controlled reaction step and does not interfere with the bioorthogonal SPAAC reaction. chempep.com Some research has explored the reactivity of DBCO with thiols, noting that under specific conditions and with a particular peptide tag, a thiol-yne reaction can be significantly accelerated; however, in general, the DBCO group is inert towards thiols in a typical biological setting. nih.gov

The bioorthogonal nature of the SPAAC reaction minimizes off-target reactions and interference from endogenous molecules. chempep.com Since neither cyclooctynes nor azides are typically found in biological systems, the introduction of this compound and an azide-labeled partner creates a unique reactive pair that selectively interacts only with each other. chempep.com This orthogonality prevents the disruption of native biochemical processes and ensures that the labeling or conjugation is highly specific to the engineered target. bocsci.com The PEG4 spacer further contributes to minimizing non-specific interactions and aggregation, which can reduce background signals and off-target effects. chempep.com Studies comparing different bioorthogonal reactions have confirmed the high mutual orthogonality of the azide-DBCO pair, showing no significant cross-reactivity with other bioorthogonal pairs like tetrazine-TCO in simultaneous labeling experiments. nih.gov

Impact of PEG4 Spacer on Reaction Kinetics and Steric Hindrance

The flexible PEG linker acts as a "spatial arm" between the DBCO and carboxylic acid functionalities. chempep.com This separation is crucial for reducing steric hindrance, particularly when conjugating large or complex biomolecules. chempep.cominterchim.fr By extending the reactive DBCO group away from the molecule to which the acid is attached, the PEG4 spacer ensures that the DBCO moiety has ready accessibility for binding with an azide-functionalized target. interchim.frchemdad.com This minimization of steric effects leads to more efficient ligation and can reduce issues like aggregation or precipitation during the labeling process. chempep.cominterchim.frcarlroth.com

From a kinetic perspective, the PEG spacer's influence is significant. Studies have shown that the presence of a PEG linker can notably enhance reaction rates. For instance, a comparison involving DBCO-modified antibodies revealed that the inclusion of a PEG5 spacer increased the reaction rate by 31 ± 16%. researchgate.netresearchgate.net The hydrophilic nature of the PEG spacer is credited with improving solubility and providing a flexible connection that facilitates the reaction. chemdad.comconju-probe.comconju-probe.com

Quantitative analysis has been performed to determine the reaction rates for DBCO-PEG4 linkers. A study using stopped-flow spectrophotometry determined the second-order rate constant (k₂) for the click reaction between this compound and azide-PEG4-acid to be (2.1 ± 0.2) L mol⁻¹ s⁻¹ at 37 °C in a phosphate-buffered saline (PBS) solution at pH 7.4. nih.gov However, the impact of the spacer can be context-dependent. In a more complex system known as Click-Assisted Native Chemical Ligation (CAN), the introduction of a longer PEG8 spacer was found to slow the reaction rate by approximately threefold compared to a non-PEGylated equivalent. nih.gov This suggests that while the spacer is generally beneficial for simple SPAAC, its effect in more intricate, multi-step ligation strategies can vary.

Research Findings on the Kinetics of DBCO-PEG Reactions

ReactantsReaction ConditionsSecond-Order Rate Constant (k₂)Key FindingReference
This compound and Azide-PEG4-acid37 °C, PBS, pH 7.4(2.1 ± 0.2) L mol⁻¹ s⁻¹Provides a specific rate constant for the this compound reaction. nih.gov
DBCO-PEG5-trastuzumab and azides-0.18-0.37 M⁻¹ s⁻¹The presence of a PEG linker enhanced reaction rates by 31 ± 16% compared to a non-PEGylated antibody. researchgate.netresearchgate.net
Peptides with PEG8 spacers in Click-Assisted NCL37 °C~3-fold slower than non-PEGylated reactionLonger PEG spacers can slow down more complex, templated ligation reactions. nih.gov
GFP–C–N₃ and DBCO–PEG (10k-30k MW)Room Temperature, PBSNear quantitative conversion in 10 minReaction yield was independent of PEG molecular weight in the 10-30 kDa range, indicating the spacer effectively overcomes steric hindrance from large polymers. nih.gov

Applications of Dbco Peg4 Acid in Advanced Bioconjugation and Chemical Biology Research

Site-Specific Bioconjugation of Proteins and Peptides

Site-specific modification of proteins and peptides is crucial for creating well-defined therapeutic conjugates, diagnostic reagents, and tools for basic research. DBCO-PEG4-acid and its derivatives are instrumental in achieving this precision, moving beyond the random conjugation methods that often yield heterogeneous and difficult-to-characterize products. royalsocietypublishing.orgscispace.com

C-Terminal and N-Terminal Modifications

The terminal ends of proteins and peptides represent unique locations for modification. The N-terminal α-amine group offers a site for conjugation. The carboxylic acid handle of this compound can be activated, for example as an NHS ester (DBCO-PEG4-NHS ester), to react with the N-terminal amine, thereby installing a DBCO moiety for subsequent SPAAC reactions. broadpharm.comgenscript.com

C-terminal modification can be more complex but is achievable through advanced enzymatic methods. One notable strategy involves sortase-mediated ligation. nih.gov In this approach, a protein of interest is expressed with a C-terminal sortase recognition motif (e.g., LPETG). nih.gov The sortase A enzyme then cleaves this motif and ligates a nucleophile, such as a triglycine-modified linker. By using a linker like DBCO-PEG4-Gly-Gly-Gly, a DBCO group can be site-specifically installed at the C-terminus, ready for conjugation to an azide-containing molecule. nih.govbroadpharm.com Another study demonstrated that a peptide tag (DBCO-tag) could be placed at either the N- or C-terminus of a peptide, facilitating a highly accelerated and selective reaction with DBCO-linked molecules. nih.gov

Conjugation to Specific Amino Acid Residues (e.g., Cysteine, Lysine (B10760008) via activated esters)

Conjugation to specific amino acids within a protein sequence allows for precise control over the location and stoichiometry of attached molecules.

Lysine: The ε-amino group of lysine residues is a common target for bioconjugation. This compound can be converted to its more reactive NHS ester form, DBCO-PEG4-NHS ester. broadpharm.com This activated ester readily reacts with the primary amines of lysine residues under neutral to slightly basic conditions to form stable amide bonds. broadpharm.comnih.gov While this method can lead to modification at multiple lysine sites, strategies using engineered proteins or exploiting differences in the local microenvironment of specific lysine residues can enhance regioselectivity. scispace.com This approach is foundational for attaching DBCO handles to antibodies and other proteins for subsequent click chemistry reactions. nih.govrsc.org

Cysteine: The thiol group of cysteine is a highly selective nucleophile for conjugation. While traditional cysteine modification often involves maleimides, newer chemoselective handles have been developed. For instance, DBCO-PEG4-APN is a heterobifunctional linker that contains an APN (N-α-acryloyl-N-propionyl-cysteamine) moiety with high chemoselectivity for cysteine residues. conju-probe.com This allows for the stable attachment of a DBCO-PEG4 linker to a specific cysteine. conju-probe.com In a different approach, research has shown that a specific peptide tag (DBCO-tag: Leu-Cys-Tyr-Pro-Trp-Val-Tyr) containing a cysteine residue can dramatically accelerate the thiol-yne reaction with DBCO reagents by over 200-fold compared to a control cysteine peptide. nih.gov This enables the regioselective modification of a cysteine within the tag on proteins like green fluorescent protein and trastuzumab, even in the presence of other endogenous cysteines. nih.gov

Functionalization of Nucleic Acids and Oligonucleotides

The precise modification of nucleic acids and oligonucleotides is essential for applications in diagnostics, therapeutics, and molecular biology. This compound serves as a key reagent for linking these biomolecules to other entities, such as proteins, fluorophores, or solid supports. chempep.combocsci.com The process typically involves a two-step strategy: first, an azide (B81097) group is incorporated into the nucleic acid or oligonucleotide, often during synthesis using an azide-modified phosphoramidite. Subsequently, the amine-containing molecule (e.g., a protein or a reporter) is functionalized with this compound via its carboxyl group. The final step is the SPAAC reaction between the azide-modified nucleic acid and the DBCO-functionalized molecule. bocsci.com

One study demonstrated this principle by creating an antibody-nucleotide conjugate for use in DNA polymerase-based assays. rsc.org A polyclonal antibody (pAb) was first functionalized with DBCO-PEG4-NHS ester to attach DBCO groups to its lysine residues. rsc.org Separately, an azide-labeled deoxycytidine triphosphate (dCC16N3TP) was synthesized. rsc.org The DBCO-functionalized antibody was then conjugated to the azide-labeled nucleotide via a copper-free click reaction. rsc.org The resulting antibody-nucleotide conjugate was successfully incorporated into a DNA strand by a polymerase, demonstrating that the bulky antibody modification was tolerated and could be used to create novel analytical tools. rsc.org

Development of Antibody-Drug Conjugates (ADCs) and Other Targeted Therapeutics

This compound and its derivatives are integral to the design and synthesis of next-generation targeted therapeutics, most notably antibody-drug conjugates (ADCs). jenkemusa.commedchemexpress.com ADCs combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug, and the linker connecting them is a critical determinant of the ADC's efficacy and safety. axispharm.com The DBCO-PEG4 moiety is frequently incorporated into these complex linker systems. bocsci.com

Linker Optimization for Drug Payload Attachment and Release

The linker in an ADC must be stable in circulation but allow for efficient release of the cytotoxic payload inside the target cancer cell. This compound is often a component of more sophisticated, cleavable linkers designed for this purpose. axispharm.com For example, linkers such as DBCO-PEG4-Val-Cit-PAB incorporate a valine-citrulline (Val-Cit) dipeptide, which is specifically cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many cancer cells. axispharm.com In this construct, the DBCO group allows for site-specific, copper-free conjugation to an azide-modified antibody. The other end of the linker is attached to the drug payload. Upon internalization and trafficking to the lysosome, the Val-Cit sequence is cleaved, triggering a self-immolative cascade through the p-aminobenzyl (PAB) spacer to release the active drug. axispharm.com

This modular approach allows for the optimization of each component. The DBCO group ensures a homogenous conjugation, the PEG4 spacer provides favorable physicochemical properties, and the cleavable unit dictates the mechanism of drug release. bocsci.comaxispharm.com Research has utilized this strategy to create ADCs with potent payloads like Duocarmycin TM and the topoisomerase I inhibitor DX8951. bocsci.combocsci.com

Enhanced Solubility, Stability, and Biodistribution of ADCs

Many potent cytotoxic drugs used in ADCs are highly hydrophobic, which can lead to aggregation, rapid clearance from circulation, and reduced efficacy. axispharm.com The inclusion of a hydrophilic PEG spacer, such as the PEG4 unit in this compound, is a key strategy to mitigate these issues. jenkemusa.comaxispharm.com

Table 2: Examples of DBCO-PEG4-based Linkers in ADC Research

Compound Name Description Application Reference(s)
DBCO-PEG4-GGFG-DX8951 A drug-linker conjugate containing the topoisomerase I inhibitor DX8951. The GGFG peptide is an enzyme-cleavable sequence. Targeted delivery of DX8951 in ADC development. The DBCO group allows conjugation to an azide-modified antibody. bocsci.com
DBCO-PEG4-Val-Cit-PAB-PNP A cleavable ADC linker. The Val-Cit dipeptide is cleaved by cathepsin B, leading to drug release via the PAB spacer. Used to link cytotoxic drugs to antibodies for targeted cancer therapy with controlled, intracellular drug release. axispharm.com
DBCO-PEG4-vc-PAB-Duocarmycin TM A drug-linker conjugate featuring the potent antitumor antibiotic Duocarmycin TM and a cathepsin B-cleavable vc (Val-Cit) linker. Development of ADCs for targeted cancer therapy, leveraging site-specific conjugation and enzyme-triggered payload release. bocsci.com

| DBCO-PEG4-NHS ester | An amine-reactive building block used to install a DBCO-PEG4 moiety onto proteins, including antibodies. | A fundamental tool for preparing antibodies for site-specific conjugation to azide-modified payloads or linkers. | broadpharm.comnih.govrsc.org |

Multifunctional ADC Design

This compound is instrumental in the design of multifunctional antibody-drug conjugates (ADCs), which are a class of targeted cancer therapies. bocsci.com Its architecture allows for the attachment of multiple payloads to an antibody, which can enhance the therapeutic effects of the ADC. creative-biolabs.com The DBCO group enables site-specific conjugation of azide-modified payloads, such as cytotoxic agents, to the antibody. This precision in drug placement minimizes off-target effects and reduces systemic toxicity. bocsci.comaxispharm.com

The PEG4 linker provides several advantages in ADC design. It increases the solubility and stability of the conjugate in the bloodstream, which can improve its pharmacokinetic profile. bocsci.comaxispharm.com Furthermore, the flexibility of the PEG4 chain can help to overcome steric hindrance, allowing for efficient conjugation of bulky molecules. baseclick.eu

The carboxylic acid end of this compound can be used to attach a second, different payload or a targeting ligand, creating a dual-drug ADC or a more sophisticated targeting system. chempep.comaacrjournals.org For example, a study reported the generation of ADCs by conjugating DBCO-(PEG)4 linked payloads to antibodies with a site-specifically incorporated non-natural amino acid, para-azidomethyl-l-phenylalanine (pAMF). acs.org Another study described the use of DBCO-PEG4-p-SCN-Bn-CHX-A''-DTPA in a double-click reaction to install both a cytotoxic drug (MMAE) and a chelator for radiolabeling onto an antibody. aacrjournals.org These multifunctional ADCs can deliver a combination of therapies to the tumor site, potentially overcoming drug resistance and improving treatment outcomes. aacrjournals.org

Table 1: Examples of this compound in Multifunctional ADC Design

Application Key Feature Compound Used Research Finding
Dual-Drug ADC Delivery of two distinct payloads DBCO-PEG4-Val-Cit-PAB-MMAF Enables targeted delivery of the potent tubulin inhibitor MMAF to cancer cells, with the Val-Cit linker ensuring controlled release within the tumor environment. axispharm.com
Dual-Mechanistic Treatment Combines chemotherapy and radiotherapy DBCO-PEG4-p-SCN-Bn-CHX-A''-DTPA Allows for the simultaneous attachment of a cytotoxic agent and a chelator for a therapeutic radioisotope to an antibody, creating a dual-threat to tumors. aacrjournals.org
Site-Specific Conjugation Precise placement of payloads DBCO-PEG(4)-MMAF/MMAE/maytansinoid Facilitates efficient conjugation to antibodies containing the non-natural amino acid pAMF, resulting in ADCs with high drug-to-antibody ratios and potent cell-killing activity. acs.org
Targeted Drug Delivery Enhanced therapeutic efficacy DBCO-PEG4-GGFG-DX8951 The DBCO group allows for precise conjugation to azide-modified antibodies, while the cleavable GGFG peptide sequence ensures controlled release of the topoisomerase I inhibitor DX8951 within the tumor. bocsci.com

Design and Synthesis of Molecular Probes for Imaging and Diagnostics

This compound is a valuable tool for the design and synthesis of molecular probes used in imaging and diagnostics. chempep.com Its DBCO group allows for the specific attachment of the probe to azide-modified biomolecules through copper-free click chemistry. broadpharm.com This bioorthogonal reaction is highly efficient and can be performed under physiological conditions, making it ideal for labeling sensitive biological targets. chempep.com The PEG4 spacer enhances the water solubility and biocompatibility of the probe, while the carboxylic acid provides a point of attachment for various reporter molecules, such as fluorescent dyes or radioisotopes. chempep.comaxispharm.com

This compound is widely used for the fluorescent labeling of biomolecules. broadpharm.cominterchim.fr The carboxylic acid end of the molecule can be conjugated to a fluorescent dye, and the DBCO end can then be used to attach the dye to an azide-modified protein, nucleic acid, or other biomolecule. chempep.combroadpharm.com This allows for the specific and efficient labeling of the target molecule for visualization by fluorescence microscopy or other fluorescence-based detection methods.

For example, Carboxyrhodamine 110-PEG4-DBCO is a commercially available fluorescent dye that incorporates the this compound linker. broadpharm.com This reagent can be used to label azide-bearing compounds or biomolecules in cells, tissues, or nanoparticles for imaging and diagnostic applications. broadpharm.com The PEG4 spacer in these probes helps to prevent aggregation and precipitation during the labeling process, and it can also improve the accessibility of the fluorescent dye, leading to enhanced detection. tocris.com

Table 2: Fluorescent Probes Incorporating a DBCO-PEG4 Linker

Probe Name Fluorophore Application Reference
Carboxyrhodamine 110-PEG4-DBCO Carboxyrhodamine 110 Labeling of azide-bearing biomolecules for imaging and diagnostics. broadpharm.com broadpharm.com
DBCO-PEG4-TAMRA TAMRA Labeling of azide-modified cells and cell lysates. interchim.fr interchim.fr
Alexa Fluor™ 488 azide Alexa Fluor™ 488 Used with DBCO-NHS ester for fluorescent labeling of extracellular vesicles. tandfonline.com tandfonline.com

This compound also plays a role in the development of radiopharmaceuticals for imaging and therapy. The carboxylic acid can be used to attach a chelating agent, which can then be used to bind a radioisotope. The DBCO group can then be used to conjugate the radiolabeled chelator to an azide-modified targeting molecule, such as an antibody or peptide.

A key application is in the development of dual-modality imaging agents or theranostics, which combine diagnostic and therapeutic capabilities in a single molecule. For instance, researchers have used a DBCO-PEG4 linker to attach a chelator for the therapeutic radioisotope Lutetium-177 (¹⁷⁷Lu) to an antibody that is also carrying a cytotoxic drug. aacrjournals.org This creates an antibody-drug conjugate that can both deliver a cytotoxic payload and be tracked in the body using medical imaging techniques like SPECT/CT. aacrjournals.org

Surface Functionalization of Biomaterials and Nanomaterials

This compound is a versatile tool for the surface functionalization of a wide range of biomaterials and nanomaterials, including liposomes, extracellular vesicles, polymeric surfaces, and hydrogels. chempep.comrsc.org The carboxylic acid group can be used to attach the linker to amine-functionalized surfaces, while the DBCO group provides a reactive handle for the subsequent attachment of azide-modified molecules via copper-free click chemistry. chempep.comrsc.org This allows for the precise and controlled modification of material surfaces with a variety of functional moieties, such as targeting ligands, imaging agents, or therapeutic molecules. chempep.comchemimpex.com

This compound and its derivatives are frequently used to modify the surfaces of liposomes and extracellular vesicles (EVs). rsc.orgeuropa.eu This is typically achieved by reacting the NHS ester of this compound with primary amine groups present on the surface of the vesicles. rsc.orgeuropa.eu This introduces DBCO groups onto the vesicle surface, which can then be used to attach azide-modified molecules of interest.

This strategy has been used to attach a variety of molecules to liposomes and EVs, including:

Targeting ligands: Antibodies and peptides can be attached to direct the vesicles to specific cells or tissues. rsc.orgresearchgate.net For example, researchers have attached azide-modified antibodies to DBCO-functionalized liposomes for targeted drug delivery. rsc.orgresearchgate.net

Imaging agents: Fluorescent dyes and other imaging probes can be attached for tracking and visualization of the vesicles. tandfonline.com

Therapeutic molecules: Drugs and other therapeutic agents can be attached to the vesicle surface for targeted delivery. dovepress.com

The use of a PEG spacer in the linker can also help to improve the biocompatibility of the modified vesicles and reduce their uptake by the reticuloendothelial system, leading to longer circulation times in the body. tandfonline.com

This compound and its amine-reactive derivatives can be used to functionalize polymeric surfaces and hydrogels. mdpi.combiorxiv.org The carboxylic acid or NHS ester can react with amine groups on the polymer backbone or surface, introducing DBCO groups that can then be used for further modification via copper-free click chemistry. mdpi.comgoogle.com

This approach has been used to:

Create thermoresponsive hydrogels: Hyaluronic acid has been derivatized with Sulfo DBCO-PEG4-NH2 and then cross-linked with an azide-terminated polymer to create an injectable, thermoresponsive hydrogel for osteoarthritis management. mdpi.com

Reinforce collagen hydrogels: Collagen has been modified with azide groups and then cross-linked with a PEG-DBCO crosslinker to create reinforced hydrogels with improved mechanical properties. biorxiv.org

Functionalize nanoparticles: Hydroxyethyl starch nanocapsules have been functionalized with DBCO-PEG4-NHS ester to allow for the attachment of azide-modified proteins, such as interleukin-2. acs.org

This ability to modify polymeric materials with DBCO groups opens up a wide range of possibilities for creating advanced biomaterials with tailored properties for applications in drug delivery, tissue engineering, and diagnostics.

Applications in Proteomics and Cell-Based Assays

The unique structure of this compound, combining a highly reactive DBCO group for copper-free click chemistry, a hydrophilic PEG4 spacer, and a terminal carboxylic acid for amine conjugation, makes it an invaluable tool in proteomics and cell-based assays. chempep.comconju-probe.combroadpharm.com Its application in these fields is driven by the need for specific and efficient labeling of biomolecules under physiological conditions, without disrupting cellular processes. chempep.comconju-probe.com The DBCO moiety's high specificity for azide-tagged molecules ensures minimal side reactions with endogenous functional groups, while the PEG spacer enhances water solubility and reduces steric hindrance. chempep.comconju-probe.com This allows researchers to study complex biological systems, such as live cells and organisms, with high precision. conju-probe.comconju-probe.com The terminal carboxylic acid can be activated to react with primary amines on proteins or other molecules, providing a versatile handle to introduce the DBCO group for subsequent bioorthogonal reactions. chempep.combroadpharm.com

Visualizing Protein Expression and Localization

This compound is instrumental in strategies designed to visualize the expression and subcellular localization of proteins. A prominent technique is Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), where a non-canonical amino acid containing an azide group, such as L-azidohomoalanine (AHA), is metabolically incorporated into newly synthesized proteins. nih.gov Following incorporation, cells are treated with a probe containing a DBCO group, like a DBCO-PEG4-fluorophore conjugate. The DBCO group specifically reacts with the azide on AHA via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. nih.gov This covalently attaches a fluorescent reporter to the newly made proteins, allowing for their visualization by microscopy.

In one research application, DBCO-PEG4-Carboxyrhodamine 110 was used to conjugate with AHA-labeled proteins extracted from various microbes, enabling their detection via gel electrophoresis. nih.gov This method provides a snapshot of translational activity within a cell population.

Another advanced application involves conjugating DBCO-PEG4 linkers to antibodies for use in proximity ligation assays (PLA). In this method, a DBCO-PEG4-NHS ester is used to attach the linker to an antibody. acs.org This modified antibody, along with another antibody targeting the same protein but conjugated to an azide-oligonucleotide, can then be used to detect the protein's location with high specificity. The proximity of the two antibodies allows for the azide-DBCO reaction to facilitate the creation of a circular DNA template, which is then amplified and visualized, pinpointing the protein's location. acs.org This dual-recognition approach significantly improves the specificity of protein detection in tissues. acs.org

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''Table 1: Research Findings in Protein Visualization Using DBCO-Linker Strategies''
''Technique'' ''Azide-Modified Component'' ''DBCO-Conjugated Molecule'' ''Purpose of Study'' ''Reference''
''Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)'' ''L-azidohomoalanine (AHA) incorporated into proteins'' ''DBCO-PEG4-Carboxyrhodamine 110'' ''To visualize newly synthesized proteins in microbial cultures via fluorescence.'' '' nih.gov''
''Hybridization-Enhanced Proximity Ligation Assay (HPLA)'' ''Azide-modified oligonucleotide on a secondary antibody'' ''DBCO-PEG4-NHS ester conjugated to a primary antibody'' ''To detect protein-protein interactions (E-cadherin/β-catenin) in situ with high specificity.'' '' acs.org''

Tracking Cellular Dynamics and Drug Interactions

The ability to label biomolecules in living systems without copper-induced cytotoxicity makes this compound and its derivatives ideal for tracking dynamic cellular processes and drug-target engagement. chempep.comconju-probe.com By conjugating this compound to small molecules, peptides, or imaging agents, researchers can create probes to monitor the localization, trafficking, and interactions of specific cellular components in real-time. conju-probe.combocsci.com

For instance, a drug candidate can be functionalized with an azide group. After administration to cells, a DBCO-PEG4-fluorophore probe can be introduced. The subsequent click reaction will fluorescently label the drug, allowing researchers to visualize its uptake, subcellular distribution, and potential co-localization with its target protein. This approach provides critical insights into a drug's mechanism of action and pharmacokinetics at the cellular level. bocsci.com

Furthermore, the linker is essential in developing sophisticated molecular probes to investigate enzyme-substrate interactions and protein function. bocsci.com By attaching the DBCO-PEG4 linker to a known ligand or inhibitor, scientists can perform pull-down assays. After the azide-modified ligand binds to its target protein within a cell lysate, a DBCO-functionalized affinity tag (like DBCO-PEG4-biotin) can be added to capture the protein-ligand complex for identification and analysis. broadpharm.com

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''Table 2: Applications of this compound in Tracking Cellular Processes''
''Application Area'' ''General Strategy'' ''Example Probe Component'' ''Information Gained'' ''Reference''
''Drug Interaction'' ''Labeling an azide-modified drug with a DBCO-fluorophore.'' ''DBCO-PEG4-fluorophore'' ''Visualization of drug uptake, distribution, and target co-localization.'' '' bocsci.com''
''Protein Trafficking'' ''Metabolic labeling of a protein with an azide-amino acid followed by reaction with a DBCO-fluorophore.'' ''DBCO-PEG4-fluorophore'' ''Tracking the movement and localization of newly synthesized proteins.'' '' conju-probe.comconju-probe.com''
''Target Identification'' ''Using an azide-modified ligand to bind its target, followed by capture with a DBCO-affinity tag.'' ''DBCO-PEG4-biotin or DBCO-PEG4-desthiobiotin'' ''Isolation and identification of protein targets for a specific ligand.'' '' broadpharm.com''

PROTAC Development

This compound is an emerging and important building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). chempep.commedchemexpress.comchemsrc.com PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells by hijacking the ubiquitin-proteasome system. medchemexpress.comchemsrc.com They consist of three parts: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. medchemexpress.com

The role of this compound in this context is as a versatile PEG-based linker. chempep.commedchemexpress.com Its bifunctional nature is key to its utility. The terminal carboxylic acid can be coupled to the amine group of an E3 ligase ligand (or a target protein ligand) through a stable amide bond. broadpharm.com The DBCO group on the other end is then available to react via copper-free click chemistry with an azide-functionalized partner—the corresponding target protein ligand (or E3 ligase ligand). medchemexpress.com

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''Table 3: Modular Assembly of a PROTAC Using this compound''
''PROTAC Component'' ''Example Molecule / Functional Group'' ''Role'' ''Conjugation Chemistry''
''E3 Ligase Ligand'' ''Pomalidomide derivative with a primary amine'' ''Binds to an E3 ubiquitin ligase (e.g., Cereblon)'' ''Amide bond formation with the carboxylic acid of this compound.''
''Linker'' ''this compound'' ''Connects the two ligands and provides optimal spacing.'' ''Serves as the central scaffold.''
''Target Protein Ligand'' ''Kinase inhibitor with an azide handle'' ''Binds to the specific protein targeted for degradation.'' ''Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with the DBCO group.''

Analytical and Characterization Methodologies for Dbco Peg4 Acid Conjugates

Spectroscopic Methods for Conjugate Confirmation and Quantification

Spectroscopy is a primary tool for the initial confirmation and quantification of bioconjugation. By measuring the interaction of the molecules with electromagnetic radiation, researchers can verify the presence of specific moieties, such as the DBCO group, and quantify the attached molecules, like fluorescent dyes.

UV-Vis spectroscopy is a fundamental technique for quantifying the incorporation of the DBCO group onto a biomolecule. The dibenzocyclooctyne moiety possesses a unique and characteristic absorbance profile that distinguishes it from most biological molecules, such as proteins and peptides, which typically have an absorbance maximum at 280 nm.

The DBCO group exhibits a strong absorbance peak in the UV range, typically around 309 nm. nih.govaatbio.com This distinct peak allows for the direct measurement and quantification of DBCO incorporation. interchim.fr The progress of a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction can be monitored by observing the decrease in the DBCO absorbance peak over time, indicating its consumption as it reacts with an azide-functionalized molecule. aatbio.combroadpharm.com

To determine the degree of labeling (the number of DBCO molecules per biomolecule), the absorbance of the purified conjugate is measured at both 280 nm (for the protein) and the DBCO maximum (e.g., 309 nm). nih.govuni-konstanz.de A correction factor is often applied to account for the minor contribution of the DBCO group to the absorbance at 280 nm. broadpharm.com In some studies, a standard curve of DBCO absorbance versus concentration is prepared to accurately determine the molar concentration of the incorporated linker. researchgate.net

Table 1: UV-Vis Spectroscopic Properties for DBCO Quantification

Analyte Typical Absorbance Maximum (λmax) Application Reference
DBCO Moiety ~309 nm Direct quantification of DBCO incorporation nih.govaatbio.com
DBCO Moiety ~290 nm - 310 nm Monitoring reaction progress by observing peak decrease aatbio.comresearchgate.net

When DBCO-PEG4-acid is used to conjugate a fluorescent dye to a target molecule, fluorescence spectroscopy becomes an indispensable analytical tool. This method is not used to detect the this compound linker itself, but rather the fluorescent properties of the payload it has successfully attached. It is highly sensitive and provides confirmation of conjugation and allows for the characterization of the labeled product's spectral properties.

The process involves reacting an azide-functionalized fluorescent probe with a biomolecule that has been modified with this compound. Following the conjugation and purification, the product is analyzed to confirm that it exhibits the characteristic excitation and emission spectra of the attached fluorophore. jenabioscience.com This confirms the successful formation of the conjugate and ensures the fluorescent properties of the dye are maintained post-conjugation. This technique is fundamental for applications in fluorescence microscopy, flow cytometry, and other fluorescence-based detection assays. benchchem.comaatbio.com

Table 2: Spectroscopic Properties of Fluorescent Probes Conjugated via DBCO-PEG4 Linkers

Fluorescent Probe Excitation Maximum (λex) Emission Maximum (λem) Molar Extinction Coefficient (ε) Reference
ATTO-425 436 nm 484 nm 45,000 L mmol⁻¹ cm⁻¹ jenabioscience.com
XFD488 (Alexa Fluor® 488 analog) 499 nm 520 nm 71,000 cm⁻¹ M⁻¹ aatbio.com
Eosin Not specified Not specified Not specified medchemexpress.com
Carboxyrhodamine 480 nm >510 nm Not specified nih.gov

Chromatographic Techniques for Purity Assessment and Product Isolation

Chromatography encompasses a set of powerful laboratory techniques for the separation, identification, and purification of the components of a mixture. For this compound conjugates, various forms of chromatography are employed to separate the final conjugate from unreacted starting materials, assess its purity, and analyze its composition.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and characterizing the composition of this compound conjugates, particularly for complex mixtures like antibody-drug conjugates (ADCs). researchgate.netacs.org Reversed-phase HPLC (RP-HPLC) is frequently used, which separates molecules based on their hydrophobicity.

Table 3: Example Application of HPLC in DBCO-PEG4-Conjugate Analysis

Technique Application Key Finding Reference
Reversed-Phase HPLC (RP-HPLC) DAR characterization of ADCs with DBCO-PEG4-MMAF/MMAE linkers Conjugated antibody fragments show increased retention time due to increased hydrophobicity. Allows for quantification of species with different drug loads. researchgate.netacs.org

Size-Exclusion Chromatography (SEC) is a chromatographic method that separates molecules based on their hydrodynamic radius, or size. americanpharmaceuticalreview.com It is a non-denaturing technique widely used for the purification of bioconjugates and to separate successfully conjugated molecules from smaller, unreacted components like excess linkers or dyes. interchim.frbenchchem.com

When this compound is used to link a biomolecule (e.g., a protein) to another molecule (e.g., human serum albumin or another protein), the resulting conjugate will be larger than the individual starting components. In SEC, larger molecules travel through the porous column beads more quickly and therefore elute earlier. For example, a study involving the conjugation of the enzyme Urate Oxidase (Uox) to Human Serum Albumin (HSA) using a DBCO-PEG4 linker showed that the resulting Uox-HSA conjugate eluted as a major peak at an earlier elution volume than the unmodified Uox tetramer, confirming the successful conjugation and increase in molecular size. nih.gov

Hydrophobic Interaction Chromatography (HIC) is another technique that separates molecules based on their hydrophobicity, but it operates under non-denaturing, aqueous conditions, which helps to preserve the native structure and biological activity of proteins. americanpharmaceuticalreview.com It is particularly valuable for the analysis of antibody-drug conjugates (ADCs). americanpharmaceuticalreview.com

Table 4: Mentioned Chemical Compounds

Compound Name Abbreviation / Synonym
Dibenzocyclooctyne-Polyethylene Glycol-Acid This compound
Dibenzocyclooctyne DBCO
N-hydroxysuccinimidyl NHS
Monomethyl auristatin F MMAF
Monomethyl auristatin E MMAE
Human Serum Albumin HSA
Urate Oxidase Uox
Dimethyl sulfoxide DMSO
Trifluoroacetic acid TFA
ATTO-425 -
XFD488 -
Eosin -
Carboxyrhodamine -

Mass Spectrometry for Molecular Weight and Stoichiometry Determination

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound conjugates. It provides precise molecular weight information, allowing for the confirmation of successful conjugation and the determination of the stoichiometry of the reaction (i.e., the number of this compound molecules attached to the target molecule). Several MS techniques are particularly well-suited for this purpose. The molecular weight of this compound is 552.6 g/mol . nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is frequently used to analyze this compound conjugates, particularly those involving larger molecules like proteins and peptides. In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio, allowing for accurate molecular weight determination.

Researchers have utilized MALDI-TOF MS to confirm the conjugation of DBCO-PEG4-maleimide to proteins and to identify the formation of DNA-peptide-DNA triblock molecules synthesized using a DBCO-PEG4 linker. researchgate.netrsc.org This method is effective in detecting the mass shift that occurs upon conjugation, providing clear evidence of a successful reaction. researchgate.netbenchchem.commdpi.com For instance, the identity of DBCO-PEG-peptide conjugates has been confirmed using MALDI-TOF mass spectrometry. uni-muenchen.de

Table 1: Selected Applications of MALDI-TOF MS in this compound Conjugate Analysis

ApplicationAnalyteKey FindingReference
Confirmation of ConjugationProtein-ODN ConjugateDetected the expected mass of 45739 Da for the His6-sfGFP-ODN conjugate. researchgate.net
Synthesis ConfirmationDNA-peptide-DNA triblockIdentified fractions containing the desired DNA-peptide conjugate. rsc.org
Peptide Conjugate AnalysisDBCO-PEG-PeptideConfirmed the identity of the final peptide conjugates. uni-muenchen.de

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing large biomolecules, making it highly suitable for the characterization of this compound conjugates. ualberta.ca In ESI-MS, a high voltage is applied to a liquid containing the analyte, generating an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are expelled and directed into the mass analyzer.

ESI-MS has been employed to characterize ferritin-doxorubicin conjugates synthesized using a DBCO-PEG4 linker. The results confirmed that the protein mass matched the calculated molecular weight, indicating a quantitative labeling. frontiersin.org Similarly, ESI-MS has been used to confirm the molecular ion of related DBCO-PEG4 compounds, such as at m/z 669.77 [M+H]⁺ for NH2-PEG4-hydrazone-DBCO. benchchem.com It has also been used to verify the conjugation of DBCO-PEG4-DBCO to single-chain variable fragments (scFv). farmasimahaganesha.ac.id

Table 2: ESI-MS Characterization of DBCO-PEG4 Conjugates

ConjugateObserved Mass (Da)Calculated Mass (Da)ApplicationReference
Ftn-81-422,22022,220Characterization of precursor protein frontiersin.org
Ftn-81-Cy523,20723,207Confirmation of conjugation frontiersin.org
DBCO-PEG4-CB-TE1A1P637.15 [M+H]⁺637.23 [M+H]⁺Chelator functionalization rsc.org
DBCO-PEG4-CB-TE1K1P1028.47 [M+H]⁺1028.55 [M+H]⁺Chelator functionalization rsc.org

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a hybrid technique that combines the scanning capabilities of a quadrupole mass analyzer with the high mass accuracy and resolution of a time-of-flight mass analyzer. nih.gov This combination allows for both the selection of specific ions and their precise mass measurement, making it a powerful tool for the analysis of complex mixtures and the structural elucidation of molecules. nih.govhidenanalytical.com The quadrupole can be used to isolate a specific precursor ion, which is then fragmented, and the resulting product ions are analyzed by the TOF portion of the instrument. This MS/MS capability is invaluable for confirming the identity of conjugates and determining the site of modification.

Electrophoretic Methods for Conjugate Analysis

Electrophoretic methods separate molecules based on their size and charge. They are a fundamental tool for the analysis of this compound conjugates, especially those involving proteins.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to separate proteins based on their molecular weight. Proteins are denatured and coated with the negatively charged SDS detergent, which masks their intrinsic charge. As a result, their migration through the polyacrylamide gel is primarily determined by their size.

When a protein is conjugated with this compound and a subsequent molecule, its molecular weight increases. This increase results in a noticeable shift in the protein's migration on an SDS-PAGE gel compared to the unconjugated protein. This band shift provides a clear and straightforward confirmation of successful conjugation. For example, the conjugation of a DBCO-PEG4-TAMRA fluorophore to a laccase enzyme was confirmed by the appearance of a higher molecular weight band on an SDS-PAGE gel. rsc.org Similarly, the formation of ferritin-doxorubicin conjugates via a DBCO-PEG4 linker was successfully visualized by a shift in the protein band on an SDS-PAGE gel. frontiersin.org Researchers have also used SDS-PAGE to demonstrate near-quantitative conversion in the reaction between a green fluorescent protein (GFP) and DBCO-PEG, as indicated by the disappearance of the original protein band and the appearance of a new, higher molecular weight band. nih.gov

Table 3: Examples of SDS-PAGE Analysis for this compound Conjugates

ProteinConjugated MoietyObservationOutcomeReference
SH3-SLAC (Laccase)DBCO-PEG4-TAMRAAppearance of a higher molecular weight fluorescent band.Confirmation of specific incorporation. rsc.org
Ferritin (A-Ftn)DBCO-PEG4-DOXShift to a higher molecular weight band.Successful conjugation of doxorubicin. frontiersin.org
J591 scFvDBCO-PEG4-DBCOAppearance of multiple bands corresponding to conjugates.Verification of conjugation. farmasimahaganesha.ac.id
GFP-C-N3DBCO-PEG10kNear complete disappearance of the unconjugated protein band.Quantitative conversion to the conjugate. nih.gov

Flow Cytometry for Cell Labeling and Uptake Studies

Flow cytometry is a powerful technique for analyzing the characteristics of cells in a suspension. It is extensively used to study the interaction of this compound conjugates with cells, including cell surface labeling and cellular uptake. In these experiments, the this compound is typically linked to a fluorescent molecule, allowing for the detection and quantification of labeled cells.

For cell surface labeling, cells that have been metabolically engineered to express azide (B81097) groups on their surface are incubated with a DBCO-PEG4-fluorophore conjugate. The specific reaction between the DBCO and azide groups anchors the fluorescent tag to the cell surface. Flow cytometry can then be used to measure the fluorescence intensity of individual cells, providing a quantitative measure of the extent of labeling. nih.govacs.org This method has been used to optimize the concentration of the azide precursor (Ac4ManNAz) for maximal cell surface labeling. nih.gov

Flow cytometry is also crucial for studying the cellular uptake of nanoparticles or other delivery systems functionalized with this compound. nih.govwur.nl For instance, human dendritic cells were incubated with fluorescently labeled nanocapsules that had been surface-modified with DBCO groups. Flow cytometry was then used to quantify the percentage of cells that had taken up the nanocapsules. nih.gov In other studies, flow cytometry has been used to analyze the binding of antibody-DBCO conjugates to cancer cells and to monitor the uptake of polymersomes decorated with Fc fragments via a DBCO-PEG4 linker. nih.govresearchgate.net

Table 4: Applications of Flow Cytometry in this compound Conjugate Research

ApplicationCell LineConjugate SystemKey FindingReference
Cell Surface LabelingBT-549Ac4ManNAz + DBCO-PEG4-Fluor 545Determined optimal Ac4ManNAz concentration for labeling. nih.gov
Cell Surface LabelingMCF7, HCT116, A549Ac4ManNAz + DBCO-AF488Confirmed dose-dependent generation of azide groups. acs.org
Nanoparticle UptakeHuman Dendritic CellsSulforhodamine-labeled nanocapsules with surface DBCOQuantified cellular uptake of functionalized nanocapsules. nih.gov
Antibody BindingSKBR-3Cetuximab-AF488-DBCO + AF647-azideDemonstrated selective reaction of the conjugate with the cell surface. nih.gov
Polymersome UptakeHuman LeukocytesPolymersomes with Fc fragments via DBCO-PEG4-NHSAnalyzed uptake of functionalized polymersomes by different immune cell types. researchgate.net

Challenges and Future Directions in Dbco Peg4 Acid Research

Optimization of Reaction Conditions for in vivo Applications

The successful application of DBCO-PEG4-acid in living systems hinges on the careful optimization of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction conditions. Unlike traditional copper-catalyzed click chemistry (CuAAC), SPAAC avoids the use of cytotoxic copper catalysts, making it more suitable for in vivo use. Current time information in Bangalore, IN.bocsci.combocsci.com However, SPAAC reactions are generally slower than their copper-catalyzed counterparts, which necessitates a focus on optimizing parameters to achieve efficient conjugation in a complex biological milieu. Current time information in Bangalore, IN.

Key parameters for optimization include concentration, temperature, pH, and reaction time. Studies have shown that the SPAAC reaction using DBCO is robust across a range of physiological pH values. biochempeg.com For instance, kinetic analysis of this compound with an azide (B81097) partner in phosphate-buffered saline (PBS) at pH 7.4 and 37°C provides crucial data for predicting reaction behavior under physiological conditions. axispharm.com Temperature is another critical factor; while some conjugations are performed at room temperature or 37°C, other strategies employ temperature modulation. creativepegworks.combldpharm.comabbexa.com For example, hydrogel solutions containing bioorthogonal components can be formulated at 4°C to slow the SPAAC reaction rate, enabling their injection into tissue, after which polymerization proceeds at the physiological body temperature of 37°C. biocompare.com

Development of Novel DBCO Analogs with Enhanced Reactivity and Selectivity

The advancement of copper-free click chemistry is intrinsically linked to the development of new strained cyclooctynes with improved properties. While DBCO represented a significant leap forward from first-generation cyclooctynes due to its greater ring strain and consequently higher reactivity, the quest for even better reagents continues. bldpharm.combroadpharm.comwikipedia.org Research in this area focuses on tuning the cyclooctyne (B158145) structure to enhance reaction kinetics, improve solubility, reduce lipophilicity, and increase selectivity.

Several DBCO analogs and alternative cyclooctynes have been developed. For example, difluorinated cyclooctynes (DIFO) were created to increase the reaction rate by incorporating electron-withdrawing groups without introducing reactive Michael acceptors that could lead to side reactions with biological nucleophiles. wikipedia.org Other derivatives such as biarylazacyclooctynone (BARAC) have also been successfully used in SPAAC reactions. wikipedia.orgnih.gov

An important alternative to DBCO is bicyclo[6.1.0]nonyne (BCN). Although BCN generally exhibits a lower reaction rate than DBCO, it possesses advantageous properties such as a smaller size and lower lipophilicity, which can be beneficial in certain applications where steric hindrance or nonspecific binding is a concern. bldpharm.comrsc.org The development of "second generation" conjugation technologies also leverages DBCO, focusing on optimizing the entire reagent to improve stability and the selectivity of the reaction towards specific sites on target biomolecules, such as antibodies. nih.gov This demonstrates a move towards not just enhancing the core cycloalkyne's reactivity, but also refining the selectivity of the entire molecular tool. nih.gov

Addressing Immunogenicity and Biocompatibility of PEG-Conjugated Systems

While the PEG4 spacer in this compound enhances water solubility and is generally considered to improve the biocompatibility of the conjugate, the broader issue of polyethylene (B3416737) glycol (PEG) immunogenicity is a significant challenge for PEGylated therapeutics. biochempeg.comwikipedia.orgconju-probe.com Historically, PEGylation has been used to "mask" therapeutic proteins from the immune system, thereby reducing their immunogenicity and increasing their circulation time. wikipedia.org However, a growing body of evidence shows that PEG itself can be immunogenic. researchgate.netnews-medical.net

A notable percentage of the healthy population has pre-existing anti-PEG antibodies, likely due to exposure to PEG in common consumer products. benthamopenarchives.comnih.gov Furthermore, the administration of PEGylated drugs can induce the formation of new anti-PEG antibodies. nih.govfrontiersin.org These antibodies can lead to the accelerated blood clearance (ABC) of the PEGylated compound upon subsequent doses, reducing its therapeutic efficacy. nih.govfrontiersin.org In some cases, anti-PEG antibodies can trigger complement activation-related pseudoallergy (CARPA), a type of infusion reaction. nih.gov The immunogenicity of PEG is dependent on factors such as its molecular weight and the architecture of the conjugate. frontiersin.org Recognizing these risks, regulatory bodies like the U.S. FDA have recommended screening for anti-PEG antibodies during the clinical development of PEGylated protein therapeutics. creativepegworks.comnih.gov

Despite these challenges associated with larger PEG polymers, the short PEG4 linker in this compound is primarily intended to provide solubility and a flexible spacer, and its contribution to immunogenicity is considered to be lower than that of the large PEG chains used for shielding. biochempeg.comconju-probe.com The biocompatibility of the SPAAC reaction itself is a major advantage, as it avoids toxic catalysts and proceeds under mild, physiological conditions, preserving the function of sensitive biomolecules. biochempeg.combroadpharm.comrsc.org

Translation of this compound-Based Technologies into Clinical and Diagnostic Tools

A primary goal of research involving this compound is the translation of these chemical tools into effective clinical and diagnostic applications. The unique properties of this linker make it instrumental in developing next-generation therapeutics and diagnostics. chempep.comnih.gov In diagnostics, this compound can be used to functionalize surfaces like biosensors and microarrays for the specific capture of azide-tagged biomolecules. chempep.com It also serves as a crucial linker for attaching imaging agents, such as the near-infrared dye Indocyanine Green (ICG) or chelators like DOTA for PET and SPECT imaging, to targeting molecules. nih.goviris-biotech.detenovapharma.com This enables the development of advanced imaging probes for applications like image-guided surgery in oncology. nih.gov

In therapeutics, this compound is a key component in the construction of sophisticated drug delivery systems. chempep.com It is widely used in the synthesis of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. biosyn.com The copper-free click chemistry enabled by the DBCO group allows for site-specific conjugation, leading to more homogeneous and effective ADCs. biosyn.com Several ADCs developed using click chemistry are now in Phase I clinical trials, demonstrating the viability of this approach. biochempeg.com Moreover, this compound is being used to create novel therapeutic modalities like PROteolysis TArgeting Chimeras (PROTACs). chempep.com The development of copper-free click chemistry, which minimizes toxicity, is a critical factor ensuring the biocompatibility and safety required for these technologies to advance into the clinic. researchgate.net

Q & A

Q. What are the structural components of DBCO-PEG4-acid, and how do they contribute to its functionality in bioconjugation?

this compound comprises three functional units:

  • DBCO (Dibenzocyclooctyne) : Enables strain-promoted azide-alkyne cycloaddition (SPAAC), a click chemistry reaction, for rapid and specific conjugation with azide-modified biomolecules .
  • PEG4 spacer : Enhances solubility in aqueous and organic solvents, reduces steric hindrance, and minimizes non-specific interactions during conjugation .
  • Carboxylic acid group : Facilitates covalent bonding with amine-containing molecules (e.g., proteins, peptides) via EDC/NHS chemistry . Methodological Insight: For conjugation, pre-activate the carboxyl group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester .

Q. What are the recommended storage conditions for this compound, and how does improper handling affect experimental reproducibility?

  • Storage : Store lyophilized powder at -20°C in airtight, light-protected containers with desiccants to prevent hydrolysis .
  • Handling : Avoid repeated freeze-thaw cycles. Dissolve in anhydrous DMSO or water immediately before use to maintain reactivity . Methodological Insight: Pre-weigh aliquots to minimize exposure to moisture. Validate purity via HPLC (>95%) before critical experiments to rule out degradation artifacts .

Q. How does the PEG4 spacer influence the solubility and biocompatibility of this compound in cellular assays?

The PEG4 chain increases hydrophilicity, enabling solubility in PBS and cell culture media. It also reduces immunogenicity, making it suitable for in vivo applications like cell labeling . Methodological Insight: For cellular uptake studies, conjugate this compound to azide-functionalized dyes (e.g., Cy5-azide) and monitor internalization via fluorescence microscopy. Use a molar ratio of 1:1.2 (DBCO:dye) to ensure complete labeling .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound conjugation to minimize side reactions (e.g., hydrolysis or aggregation)?

  • Parameter Optimization :
  • pH : Maintain pH 7.4–8.5 for NHS ester stability during amine coupling .
  • Temperature : Conduct reactions at 4°C to slow hydrolysis while allowing SPAAC to proceed .
  • Molar Ratio : Use a 2- to 3-fold excess of this compound over azide-modified targets to account for competing hydrolysis .
    Data Contradiction Analysis: If conjugation efficiency is low (<50%), verify azide accessibility via FTIR (azide peak at ~2100 cm⁻¹) or quantify unreacted DBCO using a UV-Vis assay (λ = 309 nm) .

Q. What analytical techniques are critical for characterizing this compound conjugates, and how should conflicting data be resolved?

  • Primary Techniques :
  • NMR (¹H, ¹³C) : Confirm covalent bonding via disappearance of DBCO proton peaks (δ 6.8–7.2 ppm) post-conjugation .
  • MALDI-TOF MS : Detect mass shifts corresponding to PEG4 and conjugated molecules (e.g., +552.62 Da for this compound) .
    • Contradiction Resolution : If MALDI-TOF suggests incomplete conjugation but NMR indicates reaction completion, check for non-covalent interactions (e.g., hydrophobic aggregation) via dynamic light scattering (DLS) .

Q. How can this compound be integrated into multi-step bioconjugation workflows without cross-reactivity?

  • Sequential Strategy :

Step 1 : Conjugate this compound to azide-modified nanoparticles at 25°C for 2 hours.

Step 2 : Use the free carboxyl group to attach targeting ligands (e.g., antibodies) via carbodiimide chemistry.
Methodological Insight: Introduce a purification step (e.g., size-exclusion chromatography) after each reaction to remove unreacted components .

Data-Driven Insights

Property Value Application Relevance
Molecular Weight552.62 g/molDetermines dialysis cutoff (e.g., 3 kDa MWCO)
Solubility in Water>10 mg/mLEnables direct use in biological buffers
Click Reaction Kineticsk ≈ 0.1–1.0 M⁻¹s⁻¹Requires 1–4 hours for >90% conjugation

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